4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene
CAS No.: 1099597-53-1
Cat. No.: VC2651702
Molecular Formula: C9H5F7
Molecular Weight: 246.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1099597-53-1 |
---|---|
Molecular Formula | C9H5F7 |
Molecular Weight | 246.12 g/mol |
IUPAC Name | 4-fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C9H5F7/c10-6-2-1-5(4-8(11,12)13)7(3-6)9(14,15)16/h1-3H,4H2 |
Standard InChI Key | USXBNOQEJSKIBU-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)C(F)(F)F)CC(F)(F)F |
Canonical SMILES | C1=CC(=C(C=C1F)C(F)(F)F)CC(F)(F)F |
Introduction
Chemical Identity and Structural Properties
4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is an organofluorine compound characterized by a benzene ring substituted with three fluorine-containing groups: a fluoro group at position 4, a trifluoroethyl group at position 1, and a trifluoromethyl group at position 2. This particular arrangement of functional groups contributes to the compound's distinctive chemical behavior and physical characteristics.
The compound is identified by the following parameters:
Parameter | Value |
---|---|
CAS Registry Number | 1099597-53-1 |
Molecular Formula | C₉H₅F₇ |
Molecular Weight | 246.12 g/mol |
IUPAC Name | 4-fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |
InChI | InChI=1S/C9H5F7/c10-6-2-1-5(4-8(11,12)13)7(3-6)9(14,15)16/h1-3H,4H2 |
SMILES | C1=CC(=C(C=C1F)C(F)(F)F)CC(F)(F)F |
InChIKey | USXBNOQEJSKIBU-UHFFFAOYSA-N |
The structural arrangement features a benzene core with the fluorine atom at the para position relative to the trifluoroethyl group, while the trifluoromethyl group occupies the ortho position. This specific configuration contributes significantly to the molecule's electronic properties and reactivity patterns.
Physical Properties and Characterization
The physical properties of 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene reflect its highly fluorinated nature, which imparts unique characteristics that distinguish it from non-fluorinated aromatic compounds.
Physical State and Appearance
At room temperature, 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene exists as a colorless to slightly yellow liquid. The compound is typically sold commercially at 95% purity or higher .
Spectroscopic Data
Synthetic Routes and Preparation Methods
The synthesis of 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene can be achieved through several synthetic pathways, each with distinct advantages depending on the starting materials and desired scale of production.
Trifluoromethylation Approaches
Chemical Reactivity and Properties
The chemical behavior of 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is largely influenced by its fluorine-rich structure, which dramatically affects its electronic properties and reactivity patterns compared to non-fluorinated analogues.
Electrophilic Aromatic Substitution
The presence of three electron-withdrawing fluorinated groups significantly deactivates the benzene ring toward electrophilic aromatic substitution reactions. The trifluoromethyl and trifluoroethyl groups, in particular, exert strong electron-withdrawing effects through both inductive and resonance mechanisms .
Nucleophilic Reactions
Conversely, the electron-deficient nature of the aromatic ring enhances its susceptibility to nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the fluorine substituent. This reactivity pattern is common among highly fluorinated aromatic compounds and can be exploited for further functionalization.
Thermal and Chemical Stability
The C-F bonds in 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene contribute to its exceptional thermal and chemical stability. The compound demonstrates resistance to oxidation, reduction, and hydrolysis under normal conditions, properties that make it valuable for applications requiring stable fluorinated building blocks.
Analytical Detection and Characterization Methods
Various analytical techniques can be employed for the detection and characterization of 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene in research and quality control contexts.
Chromatographic Methods
Gas chromatography (GC) represents a primary technique for analyzing this compound, with retention indices on non-polar columns (such as OV-101) providing valuable identification data. While specific data for 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is not directly available, related fluorinated compounds show characteristic retention behaviors that can serve as reference points .
Mass Spectrometry
Mass spectrometry offers another powerful tool for identifying and quantifying this compound. The fragmentation pattern typically includes characteristic peaks corresponding to the loss of fluorine atoms and the cleavage of the trifluoroethyl group. The molecular ion peak at m/z 246 would be expected based on its molecular weight .
Infrared Spectroscopy
Infrared spectroscopy provides additional structural confirmation through characteristic absorption bands. C-F stretching vibrations typically appear in the range of 1000-1400 cm⁻¹, while aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ .
Applications and Uses
The applications of 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene span several fields, leveraging its unique structural and chemical properties.
Research and Development
The compound serves primarily as a research chemical in organic synthesis and materials science. Its highly fluorinated structure makes it valuable for studying the effects of fluorination on material properties and chemical reactivity.
Material Science
The unique physical properties conferred by the fluorine substituents make this compound potentially useful in materials science applications, particularly in the development of specialty polymers, coatings, and electronic materials where thermal stability and chemical resistance are required.
Isomers and Related Compounds
4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene belongs to a family of structurally related fluorinated compounds that differ in the positioning of the functional groups on the benzene ring.
Structural Isomers
Several structural isomers exist, including:
Compound Name | CAS Number | Structural Difference |
---|---|---|
4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene | 1099597-51-9 | Different arrangement of substituents |
1-Fluoro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene | 1099597-68-8 | Different arrangement of substituents |
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene | 1099597-38-2 | Different arrangement of substituents |
2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene | 1099597-40-6 | Different arrangement of substituents |
These isomers share the same molecular formula (C₉H₅F₇) and molecular weight (246.12 g/mol) but differ in the spatial arrangement of the fluorine-containing substituents .
Comparative Properties
The positional isomers exhibit subtle differences in physical and chemical properties due to the varying electronic effects and steric influences of the substituents. These differences can affect reactivity patterns, spectroscopic properties, and potential applications .
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